1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused with a quinazoline ring, makes it a valuable candidate for various pharmacological applications.
Mechanism of Action
Target of Action
The primary targets of 1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide are likely to be DNA molecules . This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which have been found to intercalate with DNA .
Mode of Action
This compound interacts with its targets by intercalating into the DNA structure . This interaction disrupts the normal functioning of DNA, thereby inhibiting the proliferation of cells .
Biochemical Pathways
The compound’s action affects the DNA replication pathway. By intercalating into the DNA structure, this compound prevents the normal replication of DNA, leading to cell death .
Pharmacokinetics
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been evaluated for their in silico admet profiles .
Result of Action
The molecular and cellular effects of this compound’s action are primarily cytotoxic. By disrupting DNA replication, the compound induces cell death, exhibiting potential anticancer activity .
Preparation Methods
The synthesis of 1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a triazole intermediate, which is then reacted with a quinazoline derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow techniques .
Chemical Reactions Analysis
1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Scientific Research Applications
1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Medicine: It has shown promise in preclinical studies as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Comparison with Similar Compounds
1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other triazoloquinazoline derivatives, such as:
- 1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 4-benzyl-1-[(carbamoylmethyl)sulfanyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties and potential applications .
Biological Activity
The compound 1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel synthetic derivative with potential therapeutic applications. Its structure suggests significant biological activity, particularly in the context of cancer treatment and other pharmacological effects. This article reviews its biological activity based on recent research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C15H19N5O2S
- Molecular Weight : 335.41 g/mol
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the triazole and quinazoline moieties enhances its potential to inhibit specific targets associated with cancer progression.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline and triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated an IC50 value in the range of 2.90 to 8.10 µM, suggesting potent anticancer properties comparable to established chemotherapeutic agents like Doxorubicin and Erlotinib .
The compound's anticancer effects are attributed to several mechanisms:
- Induction of Apoptosis : Studies indicate that the compound may trigger apoptosis in cancer cells by modulating key proteins such as p53, Bax, and Bcl-2, which are critical for cell survival and death pathways.
- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G1 phase in HCT-116 cells, preventing further proliferation .
- Targeting Kinases : Inhibitory analysis revealed that the compound exhibits activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), both crucial for tumor growth and angiogenesis .
Study 1: Cytotoxicity Against MCF-7
A study investigated the cytotoxic effects of the compound on MCF-7 cells. The results showed:
- IC50 = 5.70 µM.
- The compound exhibited a higher potency than some existing treatments.
Study 2: Mechanistic Insights into Apoptosis
Another research focused on understanding how the compound induces apoptosis:
- Analysis of apoptotic markers indicated a significant increase in apoptotic cells upon treatment with the compound.
- Molecular docking studies further validated binding interactions with target proteins involved in apoptosis .
Comparative Analysis
To contextualize the effectiveness of this compound, a comparison with other known anticancer agents is provided below:
Compound | IC50 (µM) | Mechanism |
---|---|---|
1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl... | 5.70 - 8.10 | Apoptosis induction, EGFR inhibition |
Doxorubicin | 5.6 | DNA intercalation |
Erlotinib | 4.3 | EGFR tyrosine kinase inhibition |
Safety Profile
Preliminary safety assessments indicate that the compound has a favorable safety profile with minimal cytotoxicity towards normal cells, making it a promising candidate for further development in anticancer therapies .
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)sulfanyl-N-cyclopentyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-2-9-25-18(29)14-8-7-12(17(28)22-13-5-3-4-6-13)10-15(14)26-19(25)23-24-20(26)30-11-16(21)27/h7-8,10,13H,2-6,9,11H2,1H3,(H2,21,27)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJGAGTXWLJOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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